molecular formula C19H32O4 B073069 Protolichesterinic acid CAS No. 1448-96-0

Protolichesterinic acid

カタログ番号: B073069
CAS番号: 1448-96-0
分子量: 324.5 g/mol
InChIキー: WZYZDHVPSZCEEP-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Protolichesterinic acid is an aliphatic α-methylene-γ-lactone compound predominantly isolated from lichens such as Cetraria islandica, Cetraria aculeata, and Usnea albopunctata . Structurally, it features a γ-butyrolactone ring with an α,β-unsaturated carbonyl group, a motif linked to its diverse bioactivities . The compound exists in enantiomeric forms, with (-)-protolichesterinic acid uniquely identified in C. ericetorum .

This compound exhibits broad pharmacological properties, including anticancer, antimicrobial, antifungal, and antiviral activities. Its anticancer effects are mediated through caspase-dependent apoptosis, modulation of Bax/Bcl-2 proteins, and inhibition of HSP70 expression . Against fungal pathogens like Candida tropicalis, it induces mitochondrial dysfunction, reactive oxygen species (ROS) accumulation, and membrane permeabilization . Additionally, it demonstrates synergistic effects with chemotherapeutic agents like doxorubicin in cervical cancer and inhibits HIV-1 reverse transcriptase via noncompetitive binding .

準備方法

Synthetic Routes and Reaction Conditions: Protolichesterinic acid can be extracted from lichens using ethyl acetate as a solvent. The extract is then purified using silica gel column chromatography . The chemical structure is characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, DEPT, 1H-1H COSY, HMQC, HMBC, UV, and HR-MS .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most studies focus on laboratory-scale extraction and purification from natural sources .

化学反応の分析

Types of Reactions: Protolichesterinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Antimicrobial Properties

Protolichesterinic acid exhibits significant antimicrobial activity against various pathogens. Research indicates that it possesses broad-spectrum antibacterial and antifungal properties.

Antibacterial Activity

  • Pathogens Tested : PA has shown effectiveness against several human pathogenic bacteria including Klebsiella pneumoniae, Vibrio cholerae, and Staphylococcus aureus.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values recorded were notably low, with the strongest activity observed against K. pneumoniae at 0.25 µg/mL and V. cholerae at 0.5 µg/mL .

Antifungal Activity

  • PA demonstrated antifungal efficacy against medically important fungi such as Trichophyton rubrum and other strains, with MIC values as low as 0.12 µg/mL . This activity is particularly noteworthy as it represents the first report of PA's antifungal properties against these pathogens.

Anticancer Applications

This compound has been investigated for its anti-proliferative effects on various cancer cell lines, showing promise in cancer treatment.

Cytotoxicity

  • The anti-proliferative effects of PA have been quantified using assays such as MTT and AlamarBlue, with results indicating a substantial reduction in cell viability across different cancer types .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound based on various studies:

Activity Type Tested Pathogens/Cell Lines MIC/IC50 Values Notes
AntibacterialKlebsiella pneumoniae0.25 µg/mLStrongest antibacterial activity reported .
Vibrio cholerae0.5 µg/mL
Staphylococcus aureusNot specified
AntifungalTrichophyton rubrum0.12 µg/mLFirst report of antifungal activity against this strain .
Other medically important fungiNot specified
Anticancer (T-47D)Breast cancer cell lineNot specifiedInduces mitochondrial changes; reduces oxidative phosphorylation .
Anticancer (AsPC-1)Pancreatic cancer cell lineNot specifiedSimilar metabolic effects observed .

Conclusion and Future Directions

This compound shows significant promise as a natural antimicrobial and anticancer agent. Its ability to target both bacterial and fungal pathogens, along with its anti-proliferative effects on cancer cells, positions it as a candidate for further clinical evaluation and potential therapeutic applications.

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways through which PA exerts its effects.
  • Clinical trials to assess safety and efficacy in humans.
  • Exploration of PA's potential synergistic effects when used in combination with existing therapies.

作用機序

Protolichesterinic acid exerts its effects through various mechanisms:

類似化合物との比較

Protolichesterinic acid shares structural and functional similarities with other lichen-derived and synthetic compounds. Below is a detailed comparison of its bioactivities, mechanisms, and efficacy relative to key analogs:

Anticancer Activity

Compound Target Cell Lines Mechanism Effective Concentration Key Findings vs. This compound References
This compound HeLa, MCF-7, DU-145, HCT-116 Caspase-3/8/9 activation; Bax/Bcl-2 modulation; HSP70 inhibition 20–40 µM Induces apoptosis via intrinsic/extrinsic pathways; synergizes with doxorubicin in cervical cancer .
Usnic acid MCF-7, HeLa, HCT-116 Uncouples oxidative phosphorylation IC50: ~43 µM Higher cytotoxicity but hepatotoxic; lacks caspase-specific apoptosis .
Vicanicin DU-145, LNCaP HSP70 inhibition 6.25–50 µM Synergizes with this compound in prostate cancer; similar HSP70 modulation .
Diffractaic acid MCF-7, HeLa Unknown >50 µM Lower potency; no significant ROS induction .

Antimicrobial and Antifungal Activity

Compound Target Pathogens Mechanism MIC/IC50 Key Findings vs. This compound References
This compound H. pylori, C. tropicalis, C. albicans Membrane disruption; ROS accumulation; mitochondrial depolarization 16–64 µg/mL (H. pylori); 0.5–2× MIC (Candida) Broad-spectrum activity; superior to amphotericin B in time-kill assays .
Synthetic α-methylene-γ-lactones Mycobacteria Membrane targeting 6.25–12.5 µg/mL Enhanced antimycobacterial activity with C-4 allylamide modifications .
Salazinic acid U373MG (neuroprotective) Antioxidant; ROS scavenging Not reported Antioxidant effects absent in this compound .

Antiviral Activity

Compound Target Enzyme Mechanism IC50 Key Findings vs. This compound References
This compound HIV-1 reverse transcriptase Noncompetitive inhibition 24 µM Binds nonspecifically to enzyme; lower potency than 1β-hydroxyaleuritolic acid .
Swertifrancheside HIV-1 reverse transcriptase Template-primer binding 43 µM Competitive inhibition; distinct binding mechanism .

Key Mechanistic Differences and Synergies

  • Apoptosis Induction : this compound uniquely activates both caspase-8 (extrinsic) and caspase-9 (intrinsic) pathways in HeLa cells, whereas usnic acid relies on oxidative stress without caspase specificity .
  • Fungal Membrane Permeabilization : Unlike polyenes (e.g., amphotericin B), this compound disrupts C. tropicalis membranes via potassium ion efflux and ROS, avoiding ergosterol targeting .

Q & A

Basic Research Questions

Q. What experimental methods are used to isolate protolichesterinic acid from lichen species?

this compound is typically isolated via solvent extraction followed by chromatographic purification. Lichen thalli are macerated in solvents like methanol or acetone, and the crude extract is subjected to column chromatography (e.g., silica gel) or thin-layer chromatography (TLC) for fractionation. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) is used for structural validation. Species such as Cetraria islandica and Parmelia reticulata are common sources .

Q. How is the antifungal efficacy of this compound evaluated in vitro?

Antifungal activity is assessed using dose-response assays to determine the effective dose (ED50). Pathogenic fungi (e.g., Fusarium oxysporum, Candida tropicalis) are treated with varying concentrations, and growth inhibition is measured via microplate dilution or agar diffusion. This compound exhibits ED50 values ranging from 20 μg/mL (for Sr fungi) to 150 μg/mL (for Pd fungi), with comparative studies against controls like hexaconazole .

Q. What assays are used to measure this compound’s cytotoxicity in cancer cell lines?

Cytotoxicity is quantified using the MTT assay for cell viability, thymidine uptake for DNA synthesis inhibition, and trypan blue exclusion for membrane integrity. IC50 values (e.g., 1.1–24.6 μg/mL in breast cancer lines) are calculated. Apoptosis is confirmed via caspase-3 activation and morphological changes (e.g., chromatin condensation) .

Advanced Research Questions

Q. How does this compound inhibit oxidative phosphorylation in cancer cells?

this compound disrupts mitochondrial function by suppressing oxidative phosphorylation, as shown via Seahorse extracellular flux analysis. Metabolomic profiling reveals reduced ATP production and altered tricarboxylic acid (TCA) cycle intermediates. Transmission electron microscopy (TEM) further confirms mitochondrial structural damage .

Q. What mechanisms underlie this compound’s induction of apoptosis in HeLa cells?

The compound triggers apoptosis via caspase-3, -8, and -9 activation, accompanied by Bax upregulation and Bcl-2 downregulation. ROS accumulation and mitochondrial membrane depolarization are critical, validated using fluorescent probes (e.g., DCFH-DA for ROS) and JC-1 staining for mitochondrial potential .

Q. How is the inhibitory activity of this compound against RecA protein characterized?

Enzyme inhibition is studied using ATPase assays, with IC50 values determined via kinetic analysis (e.g., this compound IC50 = 14.2 μM). Molecular docking predicts binding to the ssDNA site in RecA’s L2 loop, validated by competitive binding assays .

Q. What methodologies resolve contradictions in this compound’s lipoxygenase-inhibitory vs. antiproliferative effects?

Contradictory data are addressed using isoform-specific lipoxygenase (LOX) assays (e.g., 5-LOX vs. 12-LOX) and genetic knockdown models. Metabolite profiling (e.g., LC-MS) confirms that antiproliferative effects are independent of LOX inhibition, linked instead to PPARγ/Nrf2 pathway activation .

Q. How are structure-activity relationship (SAR) studies conducted for this compound derivatives?

SAR studies involve synthesizing analogs (e.g., α-methylene-γ-lactones) and testing their dual activation of PPARγ and Nrf2. Cytotoxicity (LC50) is compared to the parent compound (e.g., HeLa LC50 ≈ 50 μM for this compound) using MTT assays. Substituent effects are analyzed via molecular dynamics simulations .

Q. Methodological Notes

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values (e.g., 16–64 μg/mL against Helicobacter pylori) .
  • ROS Detection : Employ fluorescent dyes (e.g., DHE for superoxide) coupled with flow cytometry .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify inhibition type (e.g., uncompetitive for RecA ATPase) .

特性

CAS番号

1448-96-0

分子式

C19H32O4

分子量

324.5 g/mol

IUPAC名

(2R,3S)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1

InChIキー

WZYZDHVPSZCEEP-SJORKVTESA-N

SMILES

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

異性体SMILES

CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O

正規SMILES

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Key on ui other cas no.

17002-28-7
1448-96-0

同義語

protolichesterinic acid
protolichesterinic acid, (2R-trans)-isomer; K salt
protolichesterinic acid, (2S-trans)-isome

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protolichesterinic acid
Reactant of Route 2
Protolichesterinic acid
Reactant of Route 3
Protolichesterinic acid
Reactant of Route 4
Protolichesterinic acid
Reactant of Route 5
Protolichesterinic acid
Reactant of Route 6
Protolichesterinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。